molecular formula C8H10O2 B2618497 4-[(1S)-1-hydroxyethyl]phenol CAS No. 93781-59-0

4-[(1S)-1-hydroxyethyl]phenol

Cat. No.: B2618497
CAS No.: 93781-59-0
M. Wt: 138.166
InChI Key: PMRFBLQVGJNGLU-LURJTMIESA-N
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Description

4-[(1S)-1-Hydroxyethyl]phenol is a chiral phenolic compound characterized by a hydroxyl group (-OH) attached to a benzene ring and a (1S)-configured hydroxyethyl (-CH(OH)CH₃) substituent at the para position. This stereochemistry influences its biological activity, solubility, and reactivity.

Properties

IUPAC Name

4-[(1S)-1-hydroxyethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRFBLQVGJNGLU-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-[(1S)-1-Hydroxyethyl]phenol can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes and optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and solvents, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H10O2
  • Molecular Weight : 138.16 g/mol
  • IUPAC Name : 4-[(1S)-1-hydroxyethyl]phenol
  • CAS Number : 93781-59-0

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex phenolic compounds through various chemical reactions such as:

  • Alkylation : Introducing alkyl groups to enhance hydrophobicity.
  • Functionalization : Modifying the hydroxy group for specific reactivity.

Biological Studies

Research has indicated that this compound exhibits potential biological activities:

  • Antioxidant Properties : Studies suggest that this compound may scavenge free radicals, contributing to its potential use in health supplements.
  • Enzyme Interaction : Its interactions with specific enzymes can lead to modulation of metabolic pathways, making it a candidate for further pharmacological studies.

Pharmaceutical Applications

The compound is being investigated for its potential as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to be modified into various drug candidates targeting different biological mechanisms.

Case Study 1: Antioxidant Activity

A study conducted by researchers at a university demonstrated the antioxidant activity of this compound in vitro. The compound showed significant free radical scavenging ability compared to standard antioxidants, indicating its potential use in nutraceutical formulations.

Case Study 2: Enzyme Modulation

In another study, the effects of this compound on cytochrome P450 enzymes were evaluated. Results indicated that the compound could modulate enzyme activity, which may have implications for drug metabolism and efficacy.

Mechanism of Action

The mechanism of action of 4-[(1S)-1-hydroxyethyl]phenol involves its interaction with various molecular targets and pathways. As a phenol, it can participate in redox reactions, acting as both an electron donor and acceptor. This property is crucial in its role as an antioxidant and in its potential therapeutic effects . The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

A comparative analysis of 4-[(1S)-1-hydroxyethyl]phenol with selected analogues is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Flash Point (°C) Key Structural Features
This compound C₈H₁₀O₂ 138.16 Not reported Not reported Not reported Para-hydroxyphenyl, (S)-hydroxyethyl
(S)-1-(4-Cyanophenyl)ethanol C₉H₉NO 147.17 Not reported Not reported Not reported Para-cyanophenyl, (S)-hydroxyethyl
4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol C₈H₁₀O₃ 154.16 Not reported Not reported Not reported Two hydroxyl groups at positions 1,3; (S)-hydroxyethyl at position 4
1-[4-(1,1-Dimethylethyl)phenyl]ethanone C₁₂H₁₆O 176.25 17–18 117 30 Para-tert-butylphenyl, ketone group

Key Observations :

  • Hydroxyethyl vs. Cyanophenyl Substitution: (S)-1-(4-Cyanophenyl)ethanol (C₉H₉NO) shares the (S)-hydroxyethyl group but replaces the phenolic -OH with a nitrile (-CN). This substitution reduces polarity, as evidenced by its lower density (1.124 g/cm³) compared to phenolic analogues .
  • Ketone vs. Alcohol Functional Groups: 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (C₁₂H₁₆O) replaces the hydroxyethyl group with a ketone, resulting in a lower boiling point (117°C) and higher flammability (flash point 30°C) due to reduced hydrogen bonding .

Stereochemical and Reactivity Differences

  • Enantiomeric Specificity: The (1S)-hydroxyethyl group in this compound confers distinct biological activity compared to its (1R)-enantiomer. For example, (S)-configured β-adrenergic agonists show higher potency due to optimal spatial interaction with target receptors .
  • Oxidative Stability: Phenolic compounds are prone to oxidation under acidic conditions, whereas cyanophenyl or ketone derivatives exhibit greater stability, as seen in (S)-1-(4-cyanophenyl)ethanol’s resistance to autoxidation .

Biological Activity

4-[(1S)-1-hydroxyethyl]phenol, also known as 4-(1-hydroxyethyl)phenol, is an organic compound with significant biological activity. This compound belongs to the class of phenols and is characterized by a hydroxyl group attached to an aromatic hydrocarbon. Its molecular formula is C8H10O2, and it exhibits properties similar to those of phenol, including antimicrobial and proteolytic activities.

Proteolytic Activity:
this compound acts as a potent proteolytic agent, breaking down proteins into smaller polypeptides or amino acids through the hydrolysis of peptide bonds. This mechanism is crucial in various biological processes, including digestion and microbial inhibition.

Antimicrobial Properties:
The compound exhibits antimicrobial activity against a range of microorganisms. Its efficacy is influenced by environmental factors such as pH, with optimal activity observed at slightly acidic conditions. The disruption of cell membranes and precipitation of proteins leads to cell death in susceptible organisms .

Biochemical Pathways:
this compound disrupts cellular functions by interacting with enzymes and receptors, altering their activities and influencing various biochemical pathways. This interaction can modulate cellular processes, leading to observed biological effects.

Pharmacokinetics

The compound is metabolized within biological systems, with metabolites primarily excreted via urine. Its bioavailability score is noted to be 0.55, indicating moderate absorption in biological systems .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Studies: Research indicates that this compound has significant antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The mode of action involves protein denaturation and membrane disruption .
  • Case Studies: Various case studies have documented its use in laboratory settings, showcasing its effectiveness in inhibiting microbial growth in clinical samples and its potential as a disinfectant agent in medical applications .

Comparative Analysis

A comparison with similar compounds reveals unique properties attributed to the hydroxyethyl group in this compound:

Compound NameStructure TypeKey Activity
PhenolSimple phenolicAntimicrobial, tissue dissolution
4-Methylphenol (p-Cresol)Methyl-substitutedAntiseptic properties
4-EthylphenolEthyl-substitutedAntimicrobial but less soluble
This compound Hydroxyethyl-substitutedStronger solubility and reactivity

The presence of the hydroxyethyl group enhances solubility in water compared to other phenolic compounds, making it more effective for certain applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1S)-1-hydroxyethyl]phenol
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